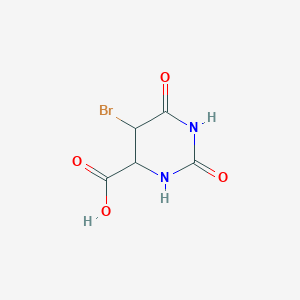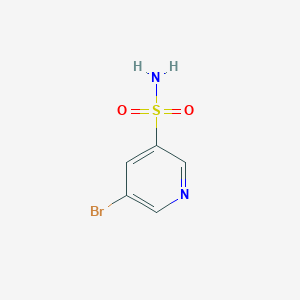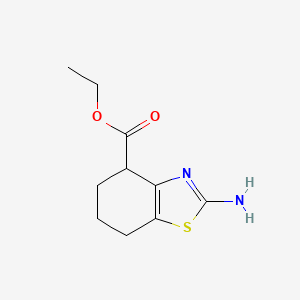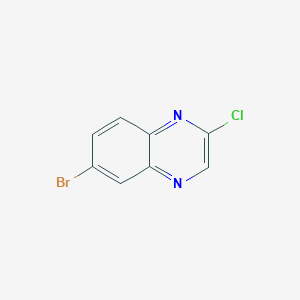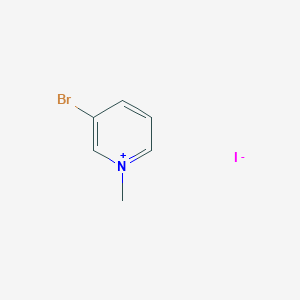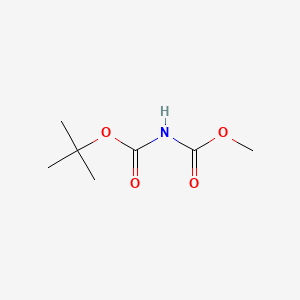
tert-Butyl Methyl Iminodicarboxylate
Descripción general
Descripción
tert-Butyl Methyl Iminodicarboxylate is an organic compound with the molecular formula C7H13NO4. It is known for its use in organic synthesis, particularly in the preparation of primary amines from alkyl halides. The compound is a white solid that is soluble in organic solvents .
Métodos De Preparación
tert-Butyl Methyl Iminodicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl chloroformate with methylamine, followed by the addition of carbon dioxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
tert-Butyl Methyl Iminodicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form primary amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to form tert-butyl alcohol and methylamine.
Common reagents used in these reactions include alkyl halides, bases like potassium carbonate, and acids for hydrolysis . The major products formed from these reactions are primary amines, tert-butyl alcohol, and methylamine .
Aplicaciones Científicas De Investigación
tert-Butyl Methyl Iminodicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of primary amines.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl Methyl Iminodicarboxylate involves its ability to act as a nucleophile in substitution reactions. The compound reacts with alkyl halides to form primary amines through a nucleophilic substitution mechanism . The molecular targets and pathways involved in this process include the carbonyl carbon of the alkyl halide and the nitrogen atom of the this compound .
Comparación Con Compuestos Similares
tert-Butyl Methyl Iminodicarboxylate is similar to other compounds such as di-tert-butyl iminodicarboxylate and tert-butyl carbamate . it is unique in its ability to form primary amines through nucleophilic substitution reactions. Other similar compounds include:
Di-tert-butyl Iminodicarboxylate: Used in the preparation of primary amines from alkyl halides.
tert-Butyl Carbamate: Used as a protecting group for amines.
These compounds share similar chemical properties but differ in their specific applications and reactivity .
Propiedades
IUPAC Name |
tert-butyl N-methoxycarbonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECCYFUJCNQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467195 | |
| Record name | tert-Butyl Methyl Iminodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66389-76-2 | |
| Record name | tert-Butyl Methyl Iminodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using tert-Butyl Methyl Iminodicarboxylate Potassium Salt over traditional Gabriel reagents?
A1: While the provided abstract [] doesn't directly compare this compound Potassium Salt to traditional Gabriel reagents, it highlights its utility in introducing tert-butoxycarbonylamino groups. This suggests a key advantage lies in its ability to directly incorporate this specific protecting group, which is valuable in peptide synthesis and other applications where orthogonal protecting groups are necessary.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


